N-1-adamantyl-2,6-dichlorobenzamide
Description
N-1-Adamantyl-2,6-dichlorobenzamide is a benzamide derivative characterized by a 2,6-dichlorinated aromatic ring substituted with an N-linked adamantyl group. The adamantane moiety, a rigid diamondoid hydrocarbon, imparts exceptional steric bulk and lipophilicity, distinguishing this compound from simpler benzamide analogs like 2,6-dichlorobenzamide (BAM). While BAM is a known metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile), the adamantyl modification likely alters the compound’s biodegradability, environmental persistence, and biological activity . Potential applications of this compound may include agrochemical intermediates or pharmaceutical precursors, though its precise industrial use remains understudied.
Properties
IUPAC Name |
N-(1-adamantyl)-2,6-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-13-2-1-3-14(19)15(13)16(21)20-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDDTLQMQITAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217003 | |
| Record name | 2,6-Dichloro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
424802-13-1 | |
| Record name | 2,6-Dichloro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424802-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-2,6-dichlorobenzamide typically involves the reaction of 1-adamantylamine with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to optimize the reaction conditions and improve the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-2,6-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The adamantane moiety can undergo oxidation to form adamantanone or reduction to form adamantanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation: Major products include adamantanone.
Reduction: Major products include adamantanol.
Hydrolysis: Products include 1-adamantylamine and 2,6-dichlorobenzoic acid.
Scientific Research Applications
N-1-adamantyl-2,6-dichlorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-1-adamantyl-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The dichlorobenzamide part can form hydrogen bonds or electrostatic interactions with amino acid residues, further stabilizing the compound-protein complex . These interactions can disrupt normal protein function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Key Properties
The compound is compared to three primary analogs:
- CIAM (3,5-Dichloro-4-Hydroxy-Benzamide) : A hydroxylated derivative of BAM, associated with enhanced solubility and altered degradation pathways.
- Dichlobenil (2,6-Dichlorobenzonitrile) : A nitrile herbicide precursor to BAM, degraded via nitrilase enzymes into benzamide intermediates .
Table 1: Physicochemical and Environmental Properties
*Estimated values based on structural analogs and computational models.
Biodegradation Pathways
- BAM: Rapidly degraded by Aminobacter sp. MSH1 via hydrolysis, with surface colonization efficiency linked to concentration gradients .
- Dichlobenil : Converted to BAM by nitrilase-3, an enzyme with a conserved catalytic triad (Glu-Lys-Cys) that hydrolyzes nitriles to amides .
- N-1-Adamantyl-2,6-DCl-BAM: The adamantyl group likely sterically hinders enzymatic access to the amide bond, reducing biodegradation rates compared to BAM. Computational docking studies suggest nitrilase-3’s active site cannot accommodate the bulky adamantyl moiety, leading to prolonged environmental persistence .
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